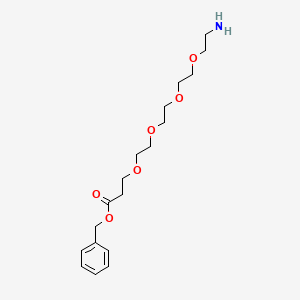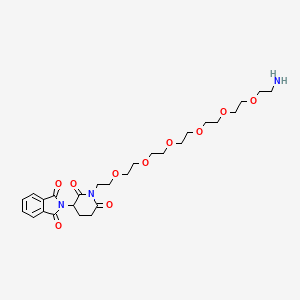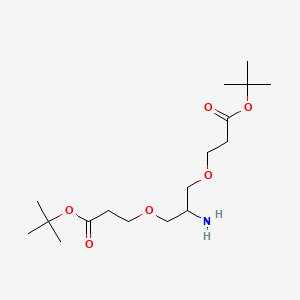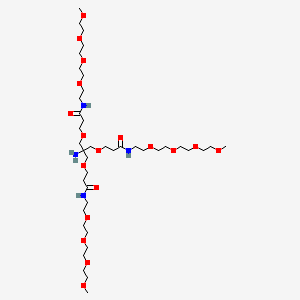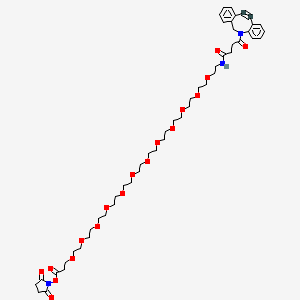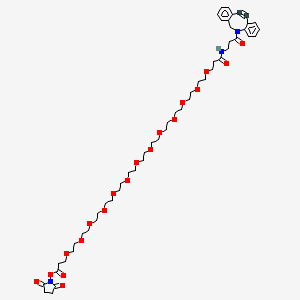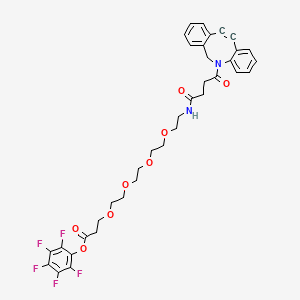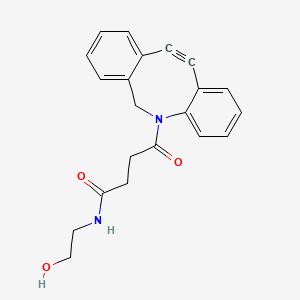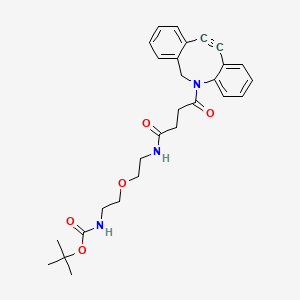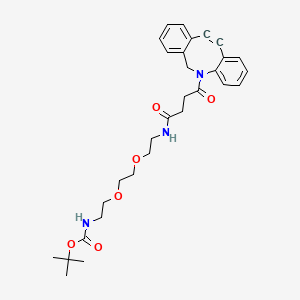
DBCO-C2-PEG4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DBCO-C2-PEG4-amine is a polyethylene glycol-based linker that contains dibenzocyclooctyne (DBCO) and amine moieties. This compound is widely used in copper-free click chemistry reactions, particularly in strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . The hydrophilic polyethylene glycol spacer enhances its solubility in aqueous media, making it a versatile reagent in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DBCO-C2-PEG4-amine typically involves the conjugation of DBCO to a polyethylene glycol chain terminated with an amine group. The reaction conditions often include the use of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of stable amide bonds .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and consistency of the final product. The compound is typically stored at low temperatures to maintain its stability and reactivity .
Types of Reactions:
Substitution Reactions: The amine group in this compound can react with carboxylic acids, activated NHS esters, and carbonyl compounds (ketones and aldehydes) to form stable amide bonds.
Click Chemistry Reactions: The DBCO group undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules, forming stable triazole linkages.
Common Reagents and Conditions:
Activators: EDC, DCC, and NHS esters are commonly used to activate carboxylic acids for amide bond formation.
Reaction Conditions: These reactions typically occur under mild conditions, often at room temperature, and do not require a copper catalyst.
Major Products:
Scientific Research Applications
DBCO-C2-PEG4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of DBCO-C2-PEG4-amine primarily involves its role in click chemistry reactions. The DBCO group undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules, forming stable triazole linkages . This reaction is highly specific and efficient, occurring under mild conditions without the need for a copper catalyst . The amine group allows for further functionalization through reactions with carboxylic acids, activated esters, and carbonyl compounds .
Comparison with Similar Compounds
DBCO-PEG4-amine: Similar to DBCO-C2-PEG4-amine but with a different polyethylene glycol chain length.
DBCO-PEG3-amine: Another variant with a shorter polyethylene glycol spacer.
DBCO-PEG5-amine: A compound with a longer polyethylene glycol chain, offering different solubility and reactivity properties.
Uniqueness: this compound stands out due to its specific polyethylene glycol chain length, which provides a balance between solubility and reactivity. This makes it particularly suitable for applications requiring efficient click chemistry reactions and further functionalization through its amine group .
Properties
IUPAC Name |
2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyl 3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H41N3O8/c33-14-17-40-20-22-42-24-23-41-21-19-39-16-13-32(38)43-18-15-34-30(36)11-12-31(37)35-25-28-7-2-1-5-26(28)9-10-27-6-3-4-8-29(27)35/h1-8H,11-25,33H2,(H,34,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRGWQMNOCGPGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOC(=O)CCOCCOCCOCCOCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


